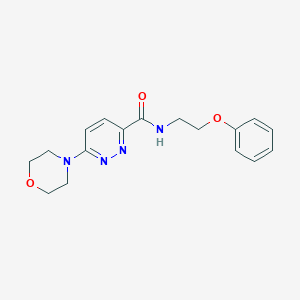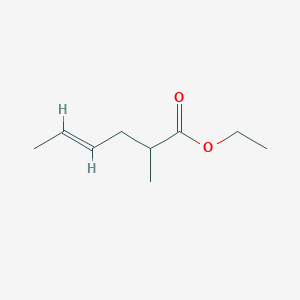carbonyl]amino}ethyl)amino}acetic acid CAS No. 70889-73-5](/img/structure/B2602010.png)
2-{[(Tert-butoxy)carbonyl](2-{[(tert-butoxy)carbonyl]amino}ethyl)amino}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(Tert-butoxy)carbonylamino}acetic acid is a sophisticated compound often used in the synthesis of peptides and related compounds. This compound has gained attention due to its unique structural attributes, featuring tert-butoxycarbonyl (Boc) protecting groups that are essential in organic synthesis to prevent reactions at specific sites during a synthetic sequence.
準備方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multistep process involving protected amino acids. The Boc groups are introduced using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. Reaction conditions generally include mild temperatures and controlled pH to ensure high yields and purity.
Industrial Production Methods: Industrial preparation mirrors laboratory synthesis but scales up reactions using automated systems. High-performance liquid chromatography (HPLC) and other purification techniques are crucial to achieving the required quality for pharmaceutical applications.
化学反応の分析
Types of Reactions:
Substitution Reactions: The Boc-protected compound can undergo substitution reactions where the Boc group is removed to expose the amine for further reactions.
Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the Boc groups.
Coupling Reactions: It can participate in peptide coupling reactions forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Hydrochloric acid or trifluoroacetic acid in dichloromethane is commonly used.
Coupling: Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate peptide bond formation.
Major Products:
Deprotected Amines: Result from hydrolysis of the Boc groups.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
This compound is integral in synthetic organic chemistry, especially in peptide synthesis where it acts as an intermediate. Its applications extend into biology and medicine, where peptides synthesized using this compound serve as probes for biochemical studies and therapeutic agents. In industry, it is used to develop advanced materials and catalytic systems.
作用機序
The Boc groups protect the amino functionalities, allowing selective reactions at other sites. Upon deprotection, the exposed amine groups are free to participate in nucleophilic reactions, essential in forming peptide bonds and other amine-containing compounds.
類似化合物との比較
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in similar peptide synthesis processes.
N-Boc-glycine: Frequently used in the synthesis of glycine-containing peptides.
Uniqueness: 2-{(Tert-butoxy)carbonylamino}acetic acid stands out due to its specific structure, providing both Boc protection and additional functionality through the amino and acetic acid moieties. This dual role makes it highly versatile in synthetic applications.
Let me know if there’s anything you’d like to explore further.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-7-8-16(9-10(17)18)12(20)22-14(4,5)6/h7-9H2,1-6H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRBBNIVJZTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70889-73-5 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl](2-{[(tert-butoxy)carbonyl]amino}ethyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2601928.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)
![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate](/img/structure/B2601932.png)


![Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2601938.png)


![3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
